

An In-depth Technical Guide to 1-(1-oxido-4-pyridinyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetylpyridine 1-oxide

Cat. No.: B1596671

[Get Quote](#)

Foreword: The Strategic Importance of Pyridine N-Oxides in Modern Chemistry

In the landscape of synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the strategic manipulation of heterocyclic scaffolds is paramount. Pyridine N-oxides, a class of compounds often relegated to the status of mere intermediates, are, in reality, powerful and versatile synthons. Their unique electronic properties, stemming from the N-oxide functional group, unlock reaction pathways that are otherwise challenging with the parent pyridine. This guide focuses on a particularly valuable member of this class: **4-Acetylpyridine 1-oxide**, or as it is formally named, 1-(1-oxido-4-pyridinyl)ethanone. We will delve into its fundamental characteristics, synthesis, and reactivity, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to leverage its full potential.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound with the common name **4-Acetylpyridine 1-oxide** is 1-(1-oxido-4-pyridinyl)ethanone^[1]. Its identity is unambiguously confirmed by its CAS Registry Number: 2402-96-2^[1].

The molecular structure consists of a pyridine ring where the nitrogen atom is oxidized, and an acetyl group is substituted at the C4 position. This N-oxide functionality is not merely an appendage; it fundamentally alters the electronic nature of the pyridine ring. The oxygen atom, through resonance, can donate electron density into the ring, particularly at the C2 and C4 positions. This has profound implications for the molecule's reactivity, which will be discussed in subsequent sections.

Caption: Structure of 1-(1-oxido-4-pyridinyl)ethanone.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is essential for its application in research and development. The key data for 1-(1-oxido-4-pyridinyl)ethanone are summarized below.

Table 1: Physicochemical and Spectroscopic Properties

Property	Value	Source
IUPAC Name	1-(1-oxido-4-pyridinyl)ethanone	[1]
CAS Number	2402-96-2	[1]
Molecular Formula	C ₇ H ₇ NO ₂	[2]
Molecular Weight	137.14 g/mol	[2]
Physical Form	Solid	[1]
Melting Point	132 °C	[2]
Boiling Point	347.3 °C at 760 mmHg	[2]
Density	1.13 g/cm ³	[2]
¹ H NMR	Data not explicitly available in searched literature. Predicted shifts would show downfield aromatic protons compared to 4-acetylpyridine, due to the influence of the N-oxide group.	
¹³ C NMR	Data not explicitly available in searched literature. The C4 carbon is expected to be significantly deshielded due to both the acetyl and N-oxide groups.	
IR Spectroscopy	Characteristic peaks expected for C=O stretch of the acetyl group, and N-O stretching and bending vibrations.	
Mass Spectrometry	Expected fragmentation includes the loss of an oxygen atom ([M-16]) and a hydroxyl radical ([M-17]), which are characteristic of N-oxides ^[3] .	

The molecular ion peak (M⁺)
would be observed at m/z =
137.

Synthesis and Purification

The most common and reliable method for the synthesis of 1-(1-oxido-4-pyridinyl)ethanone is the direct oxidation of 4-acetylpyridine. This transformation is a cornerstone reaction in heterocyclic chemistry, and the choice of oxidant is critical to achieving high yield and purity.

The Rationale Behind Oxidant Selection

The nitrogen atom in the pyridine ring is nucleophilic and susceptible to oxidation. The most frequently employed oxidants for this purpose are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like acetic acid.

- **meta-Chloroperoxybenzoic Acid (m-CPBA):** This reagent is highly effective for the N-oxidation of pyridines. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the nitrogen[4][5]. The reaction is generally clean and proceeds under mild conditions, making it a preferred choice in many synthetic applications. The driving force is the formation of a stable carboxylic acid byproduct (meta-chlorobenzoic acid) and the new, stable N-O bond.
- **Hydrogen Peroxide in Acetic Acid:** This is a more cost-effective, though sometimes slower, alternative to m-CPBA. In this system, peracetic acid is formed in situ, which then acts as the oxidizing agent.

Experimental Protocol: Synthesis via m-CPBA Oxidation

The following protocol is a robust method for the laboratory-scale synthesis of 1-(1-oxido-4-pyridinyl)ethanone, adapted from established procedures[6].

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpyridine (1 equivalent) in a suitable solvent such as methylene

chloride.

- Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material and the formation of the more polar N-oxide product. The reaction is typically stirred at room temperature or gentle reflux for several hours to ensure completion.
- Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the byproduct, meta-chlorobenzoic acid, is removed by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(1-oxido-4-pyridinyl)ethanone as a solid.

Caption: Experimental workflow for the synthesis of 1-(1-oxido-4-pyridinyl)ethanone.

Chemical Reactivity: A Versatile Synthetic Intermediate

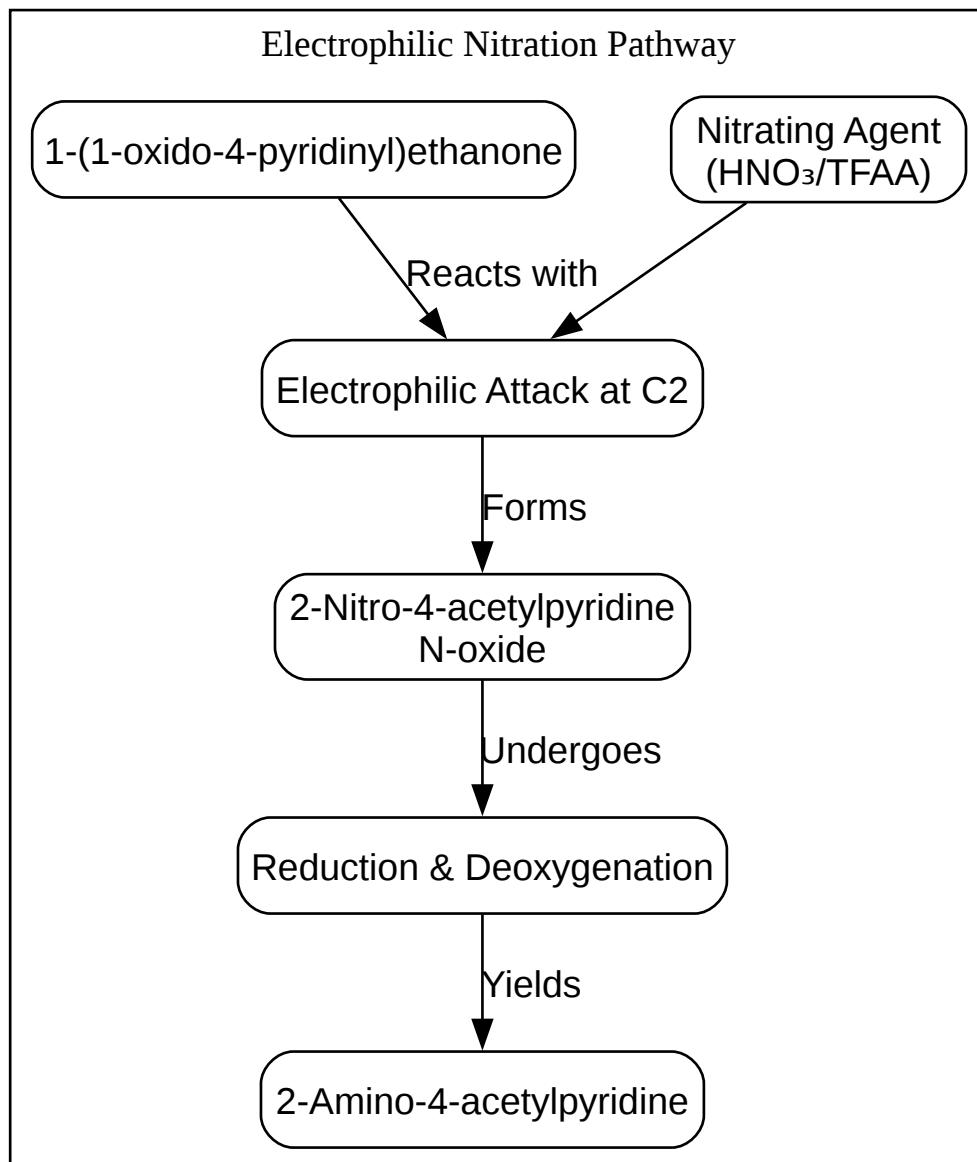
The introduction of the N-oxide functionality dramatically alters the reactivity profile of the pyridine ring, making 1-(1-oxido-4-pyridinyl)ethanone a valuable intermediate for the synthesis of substituted pyridines that are otherwise difficult to access.

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the N-oxide group changes this paradigm. The oxygen atom can donate electron density into the ring via resonance, thereby activating the C2 and C4 positions towards electrophilic attack^[7].

A prime example of this is the nitration of **4-acetylpyridine 1-oxide**. Treatment with a nitrating agent, such as nitric acid in the presence of trifluoroacetic anhydride, leads to the

regioselective introduction of a nitro group at the C2 position, affording 2-nitro-4-acetylpyridine N-oxide[8]. This is a powerful demonstration of the N-oxide's ability to direct electrophiles to specific positions on the pyridine ring. The subsequent reduction of the nitro group and deoxygenation of the N-oxide can then provide access to a range of 2,4-disubstituted pyridines[8].



[Click to download full resolution via product page](#)

Caption: Logical flow of electrophilic substitution on 1-(1-oxido-4-pyridinyl)ethanone.

Nucleophilic Substitution

The N-oxide group also enhances the susceptibility of the C2 and C4 positions to nucleophilic attack. This is due to the ability of the N-oxide to stabilize the negative charge in the Meisenheimer-like intermediate that is formed during the reaction. While the acetyl group at the C4 position already provides some activation for nucleophilic attack, the N-oxide further facilitates this reactivity.

Applications in Drug Development and Catalysis

The unique reactivity of 1-(1-oxido-4-pyridinyl)ethanone makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Intermediate in Pharmaceutical Synthesis

4-Acetylpyridine and its derivatives are important structural motifs in a variety of bioactive molecules. The ability to selectively functionalize the pyridine ring via the N-oxide intermediate is a key strategy in the synthesis of drug candidates. For instance, the introduction of substituents at the C2 position, as demonstrated in the nitration reaction, allows for the construction of highly substituted pyridine scaffolds that are often found in kinase inhibitors and other therapeutic agents. While specific examples detailing the use of 1-(1-oxido-4-pyridinyl)ethanone in the synthesis of a marketed drug are not readily available in the searched literature, its role as a versatile intermediate for creating complex nitrogen-containing heterocyclic structures is well-established in principle[9].

Ligand in Coordination Chemistry and Catalysis

Pyridine N-oxides are excellent ligands for a variety of metal ions. The oxygen atom of the N-oxide group is a hard donor, making it particularly suitable for coordinating to a range of metal centers. While research on the catalytic applications of complexes specifically derived from 1-(1-oxido-4-pyridinyl)ethanone is not extensive in the provided search results, palladium complexes with pyridine-based ligands are widely used in cross-coupling reactions[10]. The electronic properties of the N-oxide ligand can be expected to modulate the catalytic activity of the metal center, offering potential for the development of novel catalysts. For example, palladium complexes with 4-acetylpyridine have been investigated for their cytotoxic and catalytic activities[4]. The N-oxide derivative could offer a different electronic and steric profile, potentially leading to enhanced catalytic performance or novel reactivity.

Safety and Handling

1-(1-oxido-4-pyridinyl)ethanone is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(1-oxido-4-pyridinyl)ethanone is more than just a simple derivative of 4-acetylpyridine. It is a strategically important intermediate that offers a wealth of opportunities for the synthesis of complex and highly functionalized pyridine-based molecules. Its unique reactivity, which allows for both electrophilic and nucleophilic substitution at positions that are otherwise difficult to access, makes it an invaluable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully exploit its potential in the development of new pharmaceuticals, functional materials, and catalysts.

References

- Bruker. (n.d.). 1 - Supporting Information.
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Acetylpyridine in Modern Pharmaceutical Synthesis.
- IP Indexing. (n.d.). Synthesis of some nuclear substitution derivatives of 4- acetyl pyridine.
- Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry.
- ResearchGate. (n.d.). Structure characterization and antitumor activity of palladium pseudo halide complexes with 4-acetylpyridine | Request PDF.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
- Unknown Source. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides.
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine.
- PubMed. (n.d.). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.
- YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine.
- ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b)..
- YouTube. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry.
- Chemistry LibreTexts. (2022, July 20). 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory.
- PubMed. (n.d.). Mechanism of Pd(OAc)₂/pyridine catalyst reoxidation by O₂: influence of labile monodentate ligands and identification of a biomimetic mechanism for O₂ activation.
- YouTube. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution.
- ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry.
- The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
- PubChem. (n.d.). 4-Acetylpyridine | C7H7NO | CID 14282.
- Unknown Source. (n.d.). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ , ppm) of pyridine in various solvents..
- NIH. (n.d.). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α -Keto Acids under Visible Light.
- Unknown Source. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine.
- NIST. (n.d.). Ethanone, 1-(3-pyridinyl)-.
- NIST. (n.d.). Ethanone, 1-(4-pyridinyl)-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. byjus.com [byjus.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]
- 6. rsc.org [rsc.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. ipindexing.com [ipindexing.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(1-oxido-4-pyridinyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596671#iupac-name-for-4-acetylpyridine-1-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com